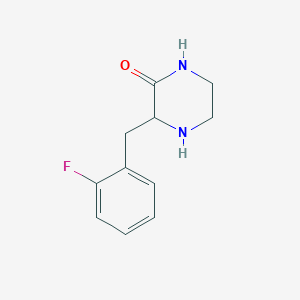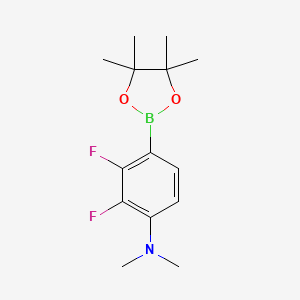![molecular formula C12H15NO B15333127 7,8-Dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B15333127.png)
7,8-Dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a heterocyclic compound with a structure based on the fusion of benzene and azepine rings. This compound belongs to the class of benzazepines, known for their diverse biological activities. Its structure features a distinctive bicyclic core with two methyl groups positioned at the 7 and 8 locations, adding to its chemical uniqueness.
Métodos De Preparación
Synthetic routes and reaction conditions: Preparation of 7,8-Dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one typically involves multi-step organic synthesis. One common method involves the cyclization of a substituted aniline derivative with appropriate alkyl and keto groups. Reaction conditions often include the use of catalytic acids or bases to facilitate ring closure and subsequent purification steps to isolate the target compound.
Industrial production methods: Industrial synthesis might employ similar methods but on a larger scale with optimizations for yield and purity. Techniques such as flow chemistry or use of automated reactors could be utilized to streamline the process and ensure consistent production.
Types of reactions it undergoes:
Oxidation: This compound can undergo oxidation, particularly at the nitrogen atom, leading to N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to various forms, depending on the reagents used.
Substitution: The compound's aromatic ring can participate in electrophilic substitution reactions, potentially introducing various functional groups.
Common reagents and conditions used:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for oxidation.
Reduction: Sodium borohydride or lithium aluminum hydride for reduction of carbonyl groups.
Substitution: Bromine or chlorination agents under Friedel-Crafts conditions.
Major products formed from these reactions:
Oxidation can yield N-oxides.
Reduction can produce alcohols or amines, depending on the reaction pathway.
Substitution can introduce halogens, nitro groups, or alkyl chains to the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: In synthetic organic chemistry, 7,8-Dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one serves as a building block for designing new molecules with potential biological activities.
Biology: In biological research, this compound is studied for its potential to interact with biological targets such as enzymes or receptors, providing insights into its mechanism of action.
Medicine: The benzazepine structure is known for therapeutic potential, and derivatives of this compound are explored for their possible use as pharmacological agents, particularly in neurological and psychiatric disorders.
Industry: In the industrial sector, this compound may be used in the development of specialty chemicals or advanced materials due to its unique structural properties.
Mecanismo De Acción
The compound's mechanism of action typically involves interaction with specific molecular targets, such as proteins or nucleic acids. Its bicyclic structure allows for diverse binding modes, potentially influencing biological pathways related to neurotransmission or enzyme inhibition.
Comparison with other benzazepines:
Similarity: Many benzazepines share a core structure but vary in their substituents, affecting their biological activity.
Uniqueness: The dimethyl groups at positions 7 and 8, along with the dihydro configuration, make this compound unique compared to others that may lack these specific features.
Comparación Con Compuestos Similares
6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline
1,2,3,4-Tetrahydro-5,6-dimethylisoquinoline
6,7,8,9-Tetrahydro-5H-benzo[7]annulene
This detailed look into 7,8-Dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one provides a comprehensive understanding of its characteristics, preparation, reactions, applications, mechanism, and comparisons, highlighting its significance in scientific research and industry.
Propiedades
Fórmula molecular |
C12H15NO |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
7,8-dimethyl-1,2,3,4-tetrahydro-1-benzazepin-5-one |
InChI |
InChI=1S/C12H15NO/c1-8-6-10-11(7-9(8)2)13-5-3-4-12(10)14/h6-7,13H,3-5H2,1-2H3 |
Clave InChI |
FEKPHFPODJVNLE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)NCCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)propane-1,3-diol](/img/structure/B15333053.png)



![8-Chloropyrido[4,3-d]pyrimidine](/img/structure/B15333073.png)


![Ethyl 6-Bromobenzo[c]isoxazole-3-carboxylate](/img/structure/B15333096.png)

![1'-Methyl-1H,1'H-[2,2'-biimidazole]-4-carbaldehyde](/img/structure/B15333118.png)



